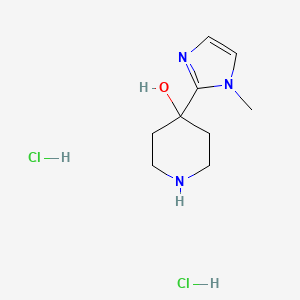4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride
CAS No.: 2089277-83-6
Cat. No.: VC6018553
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2089277-83-6 |
|---|---|
| Molecular Formula | C9H17Cl2N3O |
| Molecular Weight | 254.16 |
| IUPAC Name | 4-(1-methylimidazol-2-yl)piperidin-4-ol;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N3O.2ClH/c1-12-7-6-11-8(12)9(13)2-4-10-5-3-9;;/h6-7,10,13H,2-5H2,1H3;2*1H |
| Standard InChI Key | MFXMGHURJVOUGN-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1C2(CCNCC2)O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a piperidine ring substituted at the 4-position with a hydroxyl group and a 1-methylimidazol-2-yl moiety. The dihydrochloride salt form enhances solubility and stability, a common modification for nitrogen-containing heterocycles. Key structural features include:
-
Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.
-
Imidazole substituent: A five-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
-
Hydroxyl group: Introduces polarity and potential for derivatization via esterification or etherification.
The IUPAC name, 4-(1-methylimidazol-2-yl)piperidin-4-ol; dihydrochloride, reflects this arrangement, while the SMILES string (CN1C=CN=C1C2(CCNCC2)O.Cl.Cl) encodes the connectivity. X-ray crystallography of analogous compounds reveals chair conformations for the piperidine ring and coplanar orientations between the imidazole and piperidine systems .
Table 1: Molecular descriptors of 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride
| Property | Value |
|---|---|
| CAS No. | 2089277-83-6 |
| Molecular Formula | C₉H₁₇Cl₂N₃O |
| Molecular Weight | 254.16 g/mol |
| IUPAC Name | 4-(1-methylimidazol-2-yl)piperidin-4-ol; dihydrochloride |
| SMILES | CN1C=CN=C1C2(CCNCC2)O.Cl.Cl |
| InChI Key | MFXMGHURJVOUGN-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Routes
Industrial synthesis typically employs a multi-step sequence:
-
Imidazole ring formation: Condensation of glyoxal with ammonium acetate and methylamine yields 1-methylimidazole.
-
Piperidine functionalization: 4-Piperidone undergoes nucleophilic substitution with the pre-formed imidazole derivative under basic conditions.
-
Hydrochloride salt formation: Treatment with hydrochloric acid precipitates the dihydrochloride salt, enhancing crystallinity.
Batch reactors remain the standard for small-scale production, though continuous flow systems offer advantages in yield optimization and waste reduction. Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC.
Process Optimization
Key parameters influencing yield and purity:
-
Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and side-product formation.
-
Solvent selection: Polar aprotic solvents (e.g., DMF) enhance imidazole reactivity, while protic solvents (e.g., ethanol) improve salt crystallization .
-
Stoichiometry: A 1.2:1 molar ratio of 4-piperidone to 1-methylimidazole minimizes unreacted starting material .
Physicochemical Properties
Solubility and Stability
While exact solubility data remain proprietary, the dihydrochloride salt exhibits moderate solubility in water (estimated 50–100 mg/mL) and methanol, with poor solubility in nonpolar solvents. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under inert conditions.
Spectroscopic Characterization
-
¹H NMR (D₂O, 400 MHz): Signals at δ 3.85 (s, 3H, N-CH₃), 3.70–3.45 (m, 4H, piperidine H), 7.45 (s, 2H, imidazole H) .
-
IR (KBr): Peaks at 3400 cm⁻¹ (O-H stretch), 3100 cm⁻¹ (C-H aromatic), 1650 cm⁻¹ (C=N) .
-
Mass Spectrometry: ESI-MS shows m/z 183.1 [M – 2HCl + H]⁺, consistent with the free base.
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile intermediate for:
-
Kinase inhibitors: Piperidine-imidazole hybrids target ATP-binding pockets in cancer-related kinases .
-
Antipsychotics: Structural similarity to risperidone analogs hints at dopamine receptor modulation .
Patent Landscape
Patent EP3587411A1 discloses piperidine-linked imidazoles as pharmacokinetic enhancers, underscoring the scaffold’s utility in prodrug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume